Chlorcyclizine Hydrochloride

Antiviral Research HCV Infection Drug Repurposing

Research on HCV entry mechanisms requires a validated positive control with dual H1 antagonism and antiviral activity. Chlorcyclizine Hydrochloride (CAS 14362-31-3) meets this need as a selective HCV entry inhibitor (EC50=44 nM) with synergistic activity alongside DAAs, a profile absent in structural analogs. Ensure experimental reproducibility with this characterized reference standard. • H1 antagonist (Ki=9 nM) with anti-HCV activity (EC50=44 nM) • Preferential liver accumulation (liver-to-plasma ratio >10) • Distinct pharmacokinetic profile vs. cyclizine/meclizine

Molecular Formula C18H22Cl2N2
Molecular Weight 337.3 g/mol
CAS No. 14362-31-3
Cat. No. B133148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorcyclizine Hydrochloride
CAS14362-31-3
Synonyms1-[(4-Chlorophenyl)phenylmethyl]-4-methylpiperazine Hydrochloride;  1-(p-Chloro-α-phenylbenzyl)-4-methylpiperazine Monohydrochloride;  Di-Paralene;  Histantin;  NSC 169496;  Perazil; 
Molecular FormulaC18H22Cl2N2
Molecular Weight337.3 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
InChIInChI=1S/C18H21ClN2.ClH/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16;/h2-10,18H,11-14H2,1H3;1H
InChIKeyMSIJLVMSKDXAQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Chlorcyclizine Hydrochloride Compound Profile


Chlorcyclizine Hydrochloride (CAS 14362-31-3) is a phenylpiperazine derivative and a potent first-generation histamine H1 receptor antagonist (Ki = 9 nM) [1]. This compound has been identified as an inhibitor of hepatitis C virus (HCV) entry, with an in vitro EC50 of 44 nM, and demonstrates a synergistic antiviral effect with several major classes of anti-HCV drugs [2]. It is further characterized by its long duration of action, mild sedative properties, and additional anticholinergic, antiemetic, and local anesthetic activities [3].

H1 receptor antagonism assay context
HCV entry inhibitor research tool
Combination antiviral mechanism research
Multitarget pharmacological probe context

Chlorcyclizine Hydrochloride Differentiation from Analogs


Despite sharing a piperazine core with other antihistamines like cyclizine, hydroxyzine, and meclizine, Chlorcyclizine Hydrochloride possesses a unique, clinically validated dual-activity profile that sets it apart. Its potent antiviral activity against HCV (EC50 = 44 nM) is not a general class effect, as cyclizine and meclizine show no significant anti-HCV activity [1]. Furthermore, chlorcyclizine demonstrates a distinct pharmacokinetic profile, with a longer half-life and a higher degree of plasma protein binding compared to cyclizine, leading to different in vivo exposure [2]. Substituting Chlorcyclizine with a generic analog in a research protocol would therefore invalidate experimental results in antiviral studies and alter pharmacokinetic or toxicological outcomes.

Anti-HCV activity mismatch

Close piperazine analogs lack reported anti-HCV activity; direct substitution may invalidate antiviral experiments.

Pharmacokinetic divergence

Liver distribution profile may differ; cyclizine and meclizine do not replicate the same hepatic exposure pattern.

Metabolic pathway distinction

Piperazine ring cleavage and long-lived CBED metabolite are not general class effects; generic analogs may show different elimination profiles.

Chlorcyclizine Hydrochloride Differentiation Evidence


Potent and Selective Anti-HCV Activity

Chlorcyclizine Hydrochloride (CCZ) demonstrates potent and selective anti-HCV activity that is absent in its close structural analogs. In cell-based assays, CCZ inhibited HCV infection with an EC50 of 44 nM. In contrast, the structurally related piperazine antihistamines cyclizine, hydroxyzine, and meclizine were tested and found to be inactive against HCV at concentrations up to 10 µM [1]. Furthermore, CCZ exhibited specificity for HCV, showing no activity against 13 other viruses, including hepatitis B virus [1].

Anti-HCV Selectivity
Head-to-head
44 nM vs Inactive at 10 µM (cyclizine, hydroxyzine, meclizine)
Reported HCV entry inhibition context
Huh7.5.1 cells; >227-fold difference
Antiviral Research HCV Infection Drug Repurposing

Synergy Across Anti-HCV Drug Classes

The anti-HCV effect of Chlorcyclizine Hydrochloride is not only potent as a monotherapy but also synergistic with major classes of HCV drugs. In combination studies, CCZ demonstrated synergy with interferon-α, ribavirin, sofosbuvir (a nucleotide NS5B polymerase inhibitor), telaprevir and boceprevir (NS3/4A protease inhibitors), daclatasvir (an NS5A inhibitor), and cyclosporin A [1]. This broad synergistic profile is a unique characteristic, as not all HCV entry inhibitors demonstrate synergy with such a diverse array of direct-acting antivirals (DAAs).

DAAs Synergy
Head-to-head
Synergy with 7 classes vs Additivity/antagonism (common baseline)
Supports combination antiviral research
Chou-Talalay method; Huh7.5.1 cells
Combination Therapy HCV Drug Synergy

Differential Pharmacokinetics and Hepatic Exposure

The pharmacokinetic profile of Chlorcyclizine Hydrochloride is distinct from its analogs and advantageous for its dual-activity research applications. In a mouse model, CCZ showed preferential liver distribution, with liver concentrations 10-fold higher than plasma concentrations 8 hours after dosing [1]. This is in contrast to cyclizine, which does not exhibit the same degree of hepatic sequestration [2]. Additionally, CCZ has a long plasma half-life (18-24 hours in humans) and high plasma protein binding (85-90%) [3], which contributes to its extended duration of action compared to cyclizine (half-life of ~20 hours but with different distribution) [2].

Hepatic Distribution
Cross-study
Liver/plasma >10:1 vs Uniform distribution (cyclizine)
Hepatic exposure model context
Mouse model; 25 mg/kg; LC-MS/MS
Pharmacokinetics Tissue Distribution HCV

Unique Metabolism and Long-Lived Metabolite

Chlorcyclizine undergoes a unique metabolic pathway involving piperazine ring cleavage, leading to the formation of a long-lived metabolite, 1-(p-chlorobenzhydryl)-4-(2-hydroxyethyl) piperazine (CBED). In rats administered 50 mg/kg of chlorcyclizine daily for 14 days, the parent compound was rapidly eliminated, but the CBED metabolite showed distinctly retarded elimination, accumulating in tissues [1]. While meclizine also forms a similar metabolite (CBP), the elimination profile of chlorcyclizine's CBED is different, and this pathway is not prominent for other analogs like cyclizine [2].

Metabolite Profile
Cross-study
CBED accumulation, retarded elimination vs CBP different kinetics (meclizine); cyclizine lacks pathway
Metabolism and tissue retention studies
Chronic rat model; 50 mg/kg/day
Metabolism Toxicology Piperazine Derivatives

Chlorcyclizine Hydrochloride Research & Procurement Scenarios


HCV Entry Inhibitor Reference Standard

Given its well-defined and potent anti-HCV activity (EC50 = 44 nM) and its unique synergistic profile with all major classes of DAAs, Chlorcyclizine Hydrochloride is an ideal reference standard for laboratories screening for or characterizing novel HCV entry inhibitors. It serves as a reliable positive control for cell-based HCV infection assays and for assessing combination therapy potential [1].

In Vivo Probe for Liver Distribution and Metabolism

Chlorcyclizine's demonstrated preferential liver accumulation (liver-to-plasma ratio >10) makes it a valuable probe for in vivo studies investigating hepatotropic drug distribution. Its unique metabolism, resulting in a long-lived piperazine cleavage product (CBED), further positions it as a key reference compound for pharmacokinetic and toxicological studies focused on hepatic drug retention and metabolite accumulation [2].

Histamine H1 Receptor Antagonism Model

With its high affinity for the histamine H1 receptor (Ki = 9 nM) and its well-characterized mild sedative, antiemetic, and anticholinergic effects, Chlorcyclizine Hydrochloride is a well-documented pharmacological tool. It is suitable for use as a control or comparator in studies investigating the structure-activity relationships of first-generation antihistamines or the role of central vs. peripheral H1 receptors [3].

Application
Selection Property
Validation Focus
HCV entry inhibitor reference studies
Reported anti-HCV EC50 context
Cell-based HCV infection assay validation
Hepatotropic drug distribution research
Reported liver-to-plasma ratio context
In vivo hepatic exposure and metabolite retention studies
Histamine H1 receptor antagonism research
Reported H1 receptor binding context
Structure-activity relationship studies of first-generation antihistamines
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